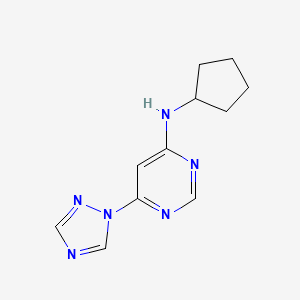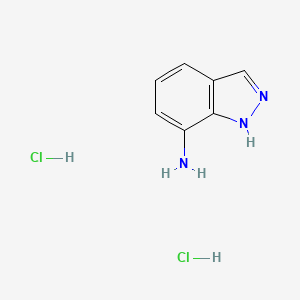
N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentyl group and a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazole ring or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound has shown potential as an inhibitor of specific enzymes. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Medicine
Medicinally, this compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, making it a promising candidate for further development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the pyrimidine core can participate in π-π interactions. These interactions disrupt the normal function of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are widely studied for their medicinal properties.
Uniqueness
N-cyclopentyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the combination of the cyclopentyl group, triazole ring, and pyrimidine core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-cyclopentyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H14N6/c1-2-4-9(3-1)16-10-5-11(14-7-13-10)17-8-12-6-15-17/h5-9H,1-4H2,(H,13,14,16) |
InChI Key |
MIPAGZNNPWIJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC=N2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12229812.png)
![8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12229827.png)
![5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12229839.png)
![ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12229840.png)
![2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229847.png)
![5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12229849.png)
{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B12229852.png)
![4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12229858.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12229866.png)

![1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B12229874.png)
![4-[1-(6-Ethylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229880.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229885.png)
![2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229887.png)
